molecular formula C21H17ClFN3O3 B2954721 N-(4-acetamidophenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946247-92-3

N-(4-acetamidophenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2954721
CAS RN: 946247-92-3
M. Wt: 413.83
InChI Key: CUSHZKIJTSNDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H17ClFN3O3 and its molecular weight is 413.83. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Development of Kinase Inhibitors

Research has focused on the synthesis and evaluation of substituted dihydropyridine-carboxamides as potent and selective kinase inhibitors. These compounds have shown promise in inhibiting the Met kinase superfamily, which plays a crucial role in various cancers. One study highlighted the discovery of a selective and orally efficacious inhibitor, demonstrating significant tumor stasis in preclinical models, and advancing into clinical trials due to its favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. Compounds with the dihydropyridine-carboxamide structure have been evaluated for their antimicrobial properties. For instance, a study synthesized and characterized a series of novel compounds, finding them effective against various microbial strains. These findings highlight the potential of such compounds in addressing drug-resistant infections and expanding the arsenal of antimicrobial agents (Ahsan et al., 2016).

Chemical Synthesis and Characterization

There has also been significant interest in the chemical synthesis and characterization of dihydropyridine-carboxamides, with studies exploring their preparation, structural analysis, and potential applications. For example, research into polycyclic N-hetero compounds and their reactions with acetamide or formamide has provided insights into the formation of enamines, pyrimidines, and other derivatives, demonstrating the versatility and reactivity of these compounds (Hirota et al., 1978).

properties

IUPAC Name

N-(4-acetamidophenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O3/c1-13(27)24-14-7-9-15(10-8-14)25-20(28)16-4-3-11-26(21(16)29)12-17-18(22)5-2-6-19(17)23/h2-11H,12H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSHZKIJTSNDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.